molecular formula C24H23N5O B6424873 1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea CAS No. 2034383-73-6

1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea

Cat. No.: B6424873
CAS No.: 2034383-73-6
M. Wt: 397.5 g/mol
InChI Key: QVFRHVXUQXHGBF-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea (CAS 2319855-11-1) is a synthetic organic compound with a molecular formula of C24H23N5O and a molecular weight of 397.47 g/mol . This urea derivative features a complex structure incorporating diphenylmethyl, pyridylmethyl, and N-methylpyrazolyl groups, making it a compound of interest in medicinal chemistry and drug discovery research. The specific research applications and biological activity of this compound are an area of active investigation. Researchers are exploring its potential as a key intermediate or target molecule in the development of novel therapeutic agents. Compounds with similar structural motifs, particularly those combining pyrazole and urea functionalities, have been investigated for various biological activities. For instance, related urea-linked pyrazole compounds have been identified as potent and thermoneutral antagonists of the TRPV1 (vanilloid receptor 1), which is a significant target in pain management research . Another structurally similar compound, a pyrazole-benzo[d]imidazole urea, has been reported to inhibit the kinase Syk, suggesting potential applications in suppressing mast cell-mediated allergic responses . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions and in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

1-benzhydryl-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c1-29-17-22(16-27-29)21-12-18(13-25-15-21)14-26-24(30)28-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,15-17,23H,14H2,1H3,(H2,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFRHVXUQXHGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Diphenylmethylamine

Diphenylmethylamine is typically synthesized via reductive amination of benzophenone using ammonium acetate and sodium cyanoborohydride in methanol, achieving yields of 85–90%. Alternative methods include:

  • Grignard addition : Reaction of benzophenone with methylmagnesium bromide, followed by oxidation and Hofmann degradation.

  • Buchwald-Hartwig amination : Palladium-catalyzed coupling of diphenylmethanol with ammonia.

Synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methylamine

This fragment requires regioselective pyrazole ring formation and subsequent functionalization:

  • Pyrazole Synthesis :

    • Condensation of 3-pyridinecarboxaldehyde with 1-methylhydrazine in ethanol under reflux forms 1-methyl-1H-pyrazole-4-carbaldehyde (78% yield).

    • Suzuki-Miyaura coupling with 5-bromopyridin-3-ylboronic acid using Pd(PPh₃)₄ achieves the pyridyl-pyrazole scaffold (Table 1).

    StepReagents/ConditionsYield (%)
    11-methylhydrazine, EtOH, Δ78
    2Pd(PPh₃)₄, K₂CO₃, DMF/H₂O65
  • Methylamine Introduction :

    • Reductive amination of the aldehyde intermediate using sodium cyanoborohydride and ammonium chloride yields the target amine (82% purity by HPLC).

Urea Bond Formation Strategies

Isocyanate-Mediated Coupling

Reaction of diphenylmethylamine with 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl isocyanate in anhydrous dichloromethane at 0–5°C produces the urea derivative. Triethylamine (2 eq.) is employed to scavenge HCl, with yields reaching 70–75%.

Mechanistic Insight :
The isocyanate intermediate is generated in situ from the corresponding amine using triphosgene (BTC) in tetrahydrofuran (THF). Excess BTC (1.2 eq.) ensures complete conversion, monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

Carbodiimide-Assisted Coupling

Alternative protocols utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the amine for urea formation:

  • Activation : Stir diphenylmethylamine (1 eq.) with EDCI (1.5 eq.) and HOBt (1.5 eq.) in DMF at 25°C for 1 h.

  • Coupling : Add pyridyl-pyrazole methylamine (1 eq.) and react for 12 h under nitrogen.

  • Workup : Purify via silica chromatography (ethyl acetate/hexane gradient) to isolate the urea (68% yield).

Optimization of Reaction Conditions

Solvent Screening

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions. Dichloromethane and THF balance solubility and selectivity (Table 2).

SolventYield (%)Purity (%)
DMF7288
THF6892
DCM7590

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in pyrazole synthesis, while Lewis acids (ZnCl₂) accelerate urea formation by polarizing carbonyl groups.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.32–7.25 (m, 10H, diphenyl-H), 6.85 (s, 1H, pyrazole-H), 3.90 (s, 3H, N–CH₃).

  • IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O urea).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) shows ≥98% purity with retention time 12.3 min.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation :

    • Use of bulky directing groups (e.g., SEM-protected amines) ensures 1,4-disubstitution.

  • Urea Hydrolysis :

    • Anhydrous conditions and low temperatures (0–5°C) prevent degradation during coupling .

Chemical Reactions Analysis

Types of Reactions

1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases due to its interaction with biological targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in the Urea Family

The compound shares a urea backbone (NH–CO–NH) with other derivatives, but its substituents confer distinct properties. Key analogues include:

Compound Name Substituents Molecular Weight Key Structural Features
1-(Diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea Diphenylmethyl, pyridinylmethyl-pyrazole ~435.5 g/mol (estimated) Bulky aromatic groups enhance lipophilicity; pyridine-pyrazole hybrid may improve π-π stacking.
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Ethyl, phenyl-pyrazole ~298.3 g/mol Smaller substituents reduce steric hindrance; phenyl-pyrazole may favor moderate binding affinity.
1-(4-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea Methoxyphenyl, pyridazinyl-pyrazole 401.4 g/mol Pyridazine introduces polar N-atoms; methoxy group enhances solubility.
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a) Nitrophenyl-triazole, methoxyphenyl ~450.5 g/mol (estimated) Nitro group increases electron-withdrawing effects; triazole may improve metabolic stability.

Key Differences and Implications

  • Electronic Effects : The absence of strong electron-withdrawing groups (e.g., nitro in 15a) may reduce reactivity but improve metabolic stability .
  • Heterocyclic Diversity : The pyridine-pyrazole core differs from pyridazine (8) or triazole (15a) systems, altering hydrogen-bonding and π-stacking capabilities .

Biological Activity

The compound 1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea is a novel urea derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C21_{21}H22_{22}N4_{4}O
  • Molecular Weight : 362.43 g/mol
  • IUPAC Name : this compound

This compound features a urea moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit key oncogenic pathways, including those involving BRAF(V600E) and EGFR. These pathways are crucial in the proliferation and survival of cancer cells .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in diseases characterized by chronic inflammation .
  • Antimicrobial Properties : Some pyrazole derivatives demonstrate significant antimicrobial activity against various pathogens, indicating a broad spectrum of biological activity .

Antitumor Efficacy

A study evaluated the antitumor effects of related pyrazole compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, especially when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .

Anti-inflammatory Activity

In vitro assays have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokine production. This suggests their potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

StudyCompound TestedFindings
1Pyrazole Derivative ASignificant inhibition of tumor growth in MCF-7 cells
2Pyrazole Derivative BReduced IL-6 levels in an LPS-induced inflammation model
3Pyrazole Derivative CAntimicrobial activity against Staphylococcus aureus

Q & A

Q. What are the established synthetic routes for 1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea?

The compound is synthesized via urea-forming reactions between appropriately functionalized amines and isocyanates or azides. A general method involves:

  • Step 1 : Preparation of the pyrazole-pyridine intermediate (e.g., 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethanamine) through nucleophilic substitution or coupling reactions .
  • Step 2 : Reaction with diphenylmethyl isocyanate under anhydrous conditions (e.g., refluxing in toluene or CHCl₃) to form the urea linkage. Crystallization from ethanol–acetic acid mixtures enhances purity .

Key reagents : Toluene, chloroform, azides, or isocyanates.
Yield optimization : Solvent choice and reaction time significantly impact yield. For example, toluene reflux for 1 hour vs. CHCl₃ for 2 hours may alter byproduct formation .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • X-ray crystallography : Resolves bond angles and torsional strain in the urea moiety and heterocyclic rings (e.g., pyrazole-pyridine orientation) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitutions. The diphenylmethyl group shows distinct aromatic splitting patterns (δ 7.2–7.5 ppm), while the pyrazole C-H protons resonate near δ 7.8–8.2 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₂₈H₂₅N₅O: calc. 448.21, obs. 448.20) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity?

  • Pyrazole substitution : Replacing the 1-methyl group with bulkier alkyl chains (e.g., ethyl) reduces solubility but may enhance target binding affinity .
  • Diphenylmethyl vs. fluorophenyl : Fluorine substitution (e.g., 4-fluorophenyl) increases metabolic stability but may alter pharmacokinetics .
  • Urea linker flexibility : Introducing rigid spacers (e.g., cyclopenta[c]pyrazole) restricts conformational freedom, potentially improving selectivity for kinase targets .

Data contradiction example : Studies report conflicting IC₅₀ values (nanomolar vs. micromolar) for similar urea derivatives, likely due to assay conditions (e.g., ATP concentration in kinase assays) .

Q. What experimental strategies resolve contradictions in reported biological data?

  • Standardized assays : Use consistent enzyme concentrations (e.g., 10 nM kinase) and control for cofactor interference (e.g., Mg²⁺ in ATP-binding pockets) .
  • Structure-activity relationship (SAR) validation : Compare analogues with systematic substitutions (e.g., pyridine vs. pyridazine rings) to isolate structural contributors to activity .
  • Orthogonal binding assays : Combine surface plasmon resonance (SPR) with cellular thermal shift assays (CETSA) to confirm target engagement .

Q. How can reaction conditions be optimized to mitigate byproducts during synthesis?

Parameter Impact Evidence
Solvent polarity Low-polarity solvents (toluene) favor urea formation over hydrolysis .
Temperature Reflux (~110°C in toluene) accelerates reaction but risks decomposition.
Catalyst Lewis acids (e.g., ZnCl₂) improve regioselectivity in pyrazole coupling.

Case study : Substituting toluene with DMF increases polarity, reducing yield from 75% to 50% due to competing hydrolysis .

Q. What in vitro models are suitable for evaluating this compound’s therapeutic potential?

  • Kinase inhibition assays : Screen against panels of serine/threonine or tyrosine kinases (e.g., JAK2, EGFR) to identify primary targets .
  • Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT or ATP-lite protocols .
  • CYP450 inhibition studies : Assess metabolic stability using human liver microsomes to predict drug-drug interactions .

Data interpretation : Contradictory cytotoxicity results may arise from cell line-specific expression of efflux pumps (e.g., P-gp) .

Q. How can computational methods guide the design of derivatives with improved properties?

  • Molecular docking : Predict binding modes to targets like kinases (e.g., PDB ID 1XKK) using AutoDock Vina. Focus on hydrogen bonds between the urea carbonyl and kinase hinge regions .
  • ADMET prediction : Tools like SwissADME estimate logP (optimal range: 2–4) and blood-brain barrier permeability .
  • MD simulations : Assess conformational stability of the diphenylmethyl group in aqueous vs. lipid environments .

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